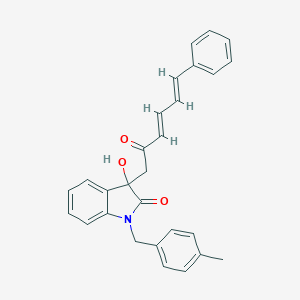
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDCA, is a chemical compound that has been studied extensively for its potential use in scientific research. BDCA is a heterocyclic compound that contains a benzodioxine ring system, which is a common feature in many biologically active compounds.
作用機序
The mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is primarily through the inhibition of histone deacetylase. Histone deacetylase is an enzyme that removes acetyl groups from histone proteins, which are involved in the regulation of gene expression. Inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory and neuroprotective effects through the inhibition of other enzymes, such as cyclooxygenase-2 and phosphodiesterase-4.
Biochemical and Physiological Effects:
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have antiviral activity against several viruses, including influenza A and B viruses. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development as a cancer therapeutic.
実験室実験の利点と制限
One of the advantages of using N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a cancer therapeutic. Further studies are needed to determine the optimal dose and treatment regimen for N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, as well as its safety and efficacy in clinical trials. Another area of research is the exploration of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide's anti-inflammatory and neuroprotective effects. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential for use in a variety of scientific research applications.
合成法
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxine with benzylamine. The reaction is typically carried out in the presence of a catalyst, such as palladium on activated carbon, and under an inert atmosphere, such as nitrogen gas. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or recrystallization.
科学的研究の応用
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising applications of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is in the field of cancer research. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by inhibiting the activity of a protein called histone deacetylase, which is involved in the regulation of gene expression. Inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H15NO3/c18-16(17-11-12-4-2-1-3-5-12)13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H,17,18) |
InChIキー |
JJTHSVZFHVDTNT-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252921.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252923.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252926.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252927.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)
